

Application Notes and Protocols for In Vivo Imaging of BPTES Target Engagement

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Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific allosteric inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway that fuels the tricarboxylic acid (TCA) cycle and supports macromolecule synthesis in rapidly proliferating cells.[2][3] Consequently, GLS1 has emerged as a promising therapeutic target in oncology.

These application notes provide detailed protocols and data for the in vivo imaging of BPTES target engagement, a crucial step in the preclinical and clinical development of BPTES and its analogs. By visualizing and quantifying the interaction of BPTES with its target in a living organism, researchers can gain valuable insights into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

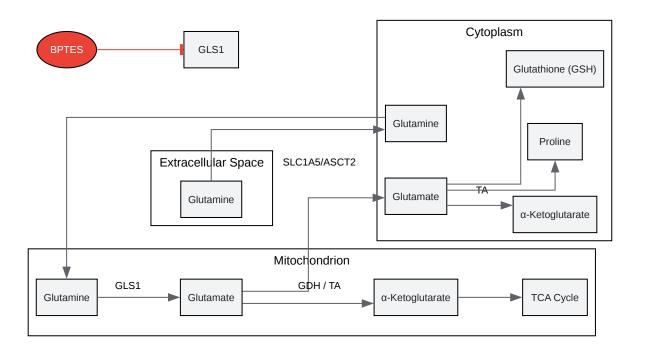
Principle of BPTES Action and Target Engagement

BPTES functions as a non-competitive inhibitor of GLS1.[4] It binds to an allosteric site at the dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5][6] This prevents the catalytic hydrolysis of glutamine to glutamate, thereby disrupting cancer cell metabolism.[2][3] In vivo imaging of BPTES target engagement aims to measure the extent and duration of this interaction in target tissues, such as tumors.



Signaling Pathway: Glutaminolysis

The following diagram illustrates the central role of GLS1 in the glutaminolysis pathway and the point of inhibition by BPTES.



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Caption: The glutaminolysis pathway and the inhibitory action of BPTES on GLS1.

In Vivo Imaging Modalities for BPTES Target Engagement

Two primary imaging modalities have been successfully employed to assess BPTES target engagement in vivo: Positron Emission Tomography (PET) and Fluorescence Imaging.

Positron Emission Tomography (PET) with [11C]BPTES



PET imaging offers a non-invasive and quantitative method to determine the biodistribution and target engagement of BPTES. This is achieved by labeling the BPTES molecule with a positron-emitting radionuclide, such as Carbon-11 (11C).

Experimental Workflow for [11C]BPTES PET Imaging



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Caption: Experimental workflow for in vivo [11C]BPTES PET imaging.

Protocol: [11C]BPTES PET Imaging in Mice[7][8][9]

- 1. Radiosynthesis of [11C]BPTES
- Produce [11C]CO2 via a cyclotron.
- Synthesize [¹¹C-carbonyl]phenylacetyl acid anhydride by reacting [¹¹C]CO₂ with benzylmagnesium chloride.
- React the anhydride with the amine precursor of BPTES in situ.
- Purify [11C]BPTES using high-performance liquid chromatography (HPLC).
- Formulate the final product in a suitable vehicle for intravenous injection.



2. Animal Preparation

- Use tumor-bearing mice (e.g., xenograft models).
- Anesthetize the mice using isoflurane (1.5-2.0% in oxygen).
- Maintain the animal's body temperature using a heating pad.
- Place a cannula in the lateral tail vein for radiotracer injection.
- 3. PET/CT Imaging
- Acquire a CT scan for anatomical reference and attenuation correction.
- Inject a bolus of [11C]BPTES (e.g., 14-16 MBq) via the tail vein cannula.
- Immediately start a dynamic PET scan for a duration of, for example, 90 minutes.
- Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).
- 4. Data Analysis
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the CT images for various organs and the tumor.
- Generate time-activity curves (TACs) for each ROI to visualize the change in radioactivity concentration over time.
- Calculate the Standardized Uptake Value (SUV) for each ROI at different time points to quantify radiotracer uptake. The SUV is calculated as:
 - SUV = (Radioactivity per mL of tissue / Injected radioactivity) x Body weight (g)[8]
- For target engagement studies, a baseline scan is performed. Then, a blocking dose of non-radioactive BPTES is administered, followed by a second [11C]BPTES PET scan. A reduction in [11C]BPTES uptake in the target tissue indicates successful target engagement.

Quantitative Data: Biodistribution of [11C]BPTES in Mice



The following table summarizes the biodistribution of [11C]BPTES in various organs of healthy mice at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Organ	5 min p.i. (%ID/g)	15 min p.i. (%ID/g)	30 min p.i. (%ID/g)	60 min p.i. (%ID/g)
Blood	3.5 ± 0.4	1.8 ± 0.2	1.0 ± 0.1	0.5 ± 0.1
Heart	4.2 ± 0.5	2.5 ± 0.3	1.5 ± 0.2	0.8 ± 0.1
Lungs	6.1 ± 0.8	3.2 ± 0.4	1.8 ± 0.2	0.9 ± 0.1
Liver	8.9 ± 1.1	9.5 ± 1.2	8.7 ± 1.0	6.5 ± 0.8
Kidneys	7.5 ± 0.9	8.1 ± 1.0	7.2 ± 0.9	5.1 ± 0.6
Spleen	2.8 ± 0.3	2.1 ± 0.3	1.5 ± 0.2	0.9 ± 0.1
Pancreas	3.9 ± 0.5	3.1 ± 0.4	2.2 ± 0.3	1.3 ± 0.2
Small Intestine	5.2 ± 0.6	6.8 ± 0.8	7.9 ± 0.9	8.5 ± 1.0
Muscle	1.5 ± 0.2	1.1 ± 0.1	0.8 ± 0.1	0.5 ± 0.1
Brain	0.8 ± 0.1	0.5 ± 0.1	0.3 ± 0.0	0.2 ± 0.0

Data adapted from Zhang et al., Pharmaceuticals, 2023.[7]

Metabolite Analysis

Ex vivo analysis of plasma and tissue samples is crucial to determine the metabolic stability of [11C]BPTES. This is typically done by HPLC analysis of tissue homogenates at various times after radiotracer injection.



Time Post-Injection	Intact [11C]BPTES in Plasma (%)	Intact [11C]BPTES in Liver (%)
15 min	36%	73%
30 min	24%	62%
60 min	11%	15%

Data adapted from Zhang et al., Pharmaceuticals, 2023.[8]

Fluorescence Imaging with BPTES Nanoparticles

Due to the poor solubility of BPTES, nanoparticle-based delivery systems have been developed to improve its pharmacokinetic properties.[10] These nanoparticles can be labeled with a fluorescent dye to enable in vivo fluorescence imaging.

Protocol: Fluorescence Imaging of BPTES Nanoparticles[10]

- 1. Preparation of Fluorescent BPTES Nanoparticles
- Synthesize biodegradable nanoparticles (e.g., PLGA-PEG) encapsulating BPTES.
- Covalently conjugate a near-infrared (NIR) fluorescent dye (e.g., Alexa Fluor 647) to the nanoparticle polymer.
- 2. Animal and Tumor Model
- Use mice bearing orthotopic or subcutaneous tumors.
- 3. In Vivo Fluorescence Imaging
- Administer the fluorescent BPTES nanoparticles intravenously.
- At various time points post-injection, image the mice using an in vivo imaging system (e.g., IVIS).
- Following the final imaging session, euthanize the animals and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and for more sensitive



quantification.

- 4. Data Analysis
- Draw ROIs around the tumor and other organs in the fluorescence images.
- Quantify the fluorescence intensity (e.g., in photons/s/cm²/sr).
- · Correct for background fluorescence.
- It is important to note that quantitative analysis of fluorescence imaging can be challenging due to light scattering and absorption by tissues.[11] Therefore, ex vivo analysis of excised organs is highly recommended for accurate quantification.

Quantitative Data: Pharmacokinetics of BPTES Nanoparticles

The following table shows the concentration of BPTES in blood, tumor, and normal pancreas at different time points after intravenous injection of BPTES nanoparticles (54 mg/kg) in mice.

Time Post-Injection	Blood (μg/mL)	Tumor (µg/g)	Pancreas (µg/g)
1 hr	15.2 ± 2.1	5.8 ± 0.9	3.1 ± 0.5
6 hr	8.7 ± 1.3	7.9 ± 1.2	2.5 ± 0.4
24 hr	2.1 ± 0.4	4.1 ± 0.7	1.2 ± 0.2
48 hr	0.5 ± 0.1	1.9 ± 0.3	0.4 ± 0.1

Data adapted from Elgogary et al., PNAS, 2016.[2]

Comparison of BPTES and its Analog CB-839

CB-839 (Telaglenastat) is a more potent, orally bioavailable GLS1 inhibitor that has advanced to clinical trials.[12][13] A comparison with BPTES is valuable for understanding the landscape of GLS1 inhibitors.



Feature	BPTES	CB-839 (Telaglenastat)
Potency (IC50)	~2-3 μM (recombinant GAC)	< 50 nM (recombinant GAC)
Oral Bioavailability	Poor	Good
In Vivo Efficacy	Modest as a single agent; improved with nanoparticle formulation.	Demonstrated as a single agent and in combination therapies.
Toxicity	Nanoparticle formulation is well-tolerated with no observed liver toxicity.[2]	Can cause elevated liver enzymes.[2]

Data compiled from multiple sources.[2][6][12][13][14][15]

Alternative Methods for Quantifying Target Engagement

While imaging provides spatial and temporal information, other methods can also be used to quantify BPTES target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics approach that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological samples.[7][8]

Conceptual Workflow for BPTES Target Engagement using ABPP



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Caption: Conceptual workflow for assessing BPTES target engagement using ABPP.



A reduction in probe labeling in the BPTES-treated group compared to the vehicle control would indicate target engagement.

Conclusion

In vivo imaging is an indispensable tool for the preclinical and clinical development of BPTES and other GLS1 inhibitors. PET imaging with [11C]BPTES provides a robust and quantitative method for assessing whole-body biodistribution and target engagement. Fluorescence imaging of labeled BPTES nanoparticles offers a complementary approach, particularly for evaluating novel drug delivery systems. The protocols and data presented in these application notes provide a comprehensive resource for researchers aiming to visualize and quantify BPTES target engagement in living systems.

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